molecular formula C14H16N2O3S B2600156 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1351618-98-8

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

カタログ番号 B2600156
CAS番号: 1351618-98-8
分子量: 292.35
InChIキー: FZCXGROHVUSCCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as PBTZ169, is a compound that has gained attention in the scientific community due to its potential as a new drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection that affects the lungs and is caused by Mycobacterium tuberculosis. The current treatment options for tuberculosis are limited and often lead to drug resistance, making the development of new drugs crucial.

作用機序

The exact mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is not fully understood. However, it is believed that N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and ultimately, bacterial death.
Biochemical and Physiological Effects:
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate for further development. In addition to its activity against drug-resistant strains of Mycobacterium tuberculosis, N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has also been shown to have activity against other bacterial pathogens, including Staphylococcus aureus and Escherichia coli.

実験室実験の利点と制限

One of the advantages of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the drug for maximum efficacy.

将来の方向性

There are several future directions for the development of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide as a new drug candidate for the treatment of tuberculosis. One direction is to optimize the drug for maximum efficacy by further understanding its mechanism of action. Another direction is to develop combination therapies that include N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide, as this may help to prevent the development of drug resistance. Finally, further studies are needed to determine the safety and efficacy of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide in humans.

合成法

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves several steps, including the reaction of 2-aminobenzo[d]thiazole with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with 4-hydroxytetrahydro-2H-pyran-4-methanol. The final product is obtained through the reaction of the intermediate with 4-nitrophenyl chloroformate.

科学的研究の応用

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has been extensively studied for its potential as a new drug candidate for the treatment of tuberculosis. In vitro studies have shown that N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide has potent activity against drug-resistant strains of Mycobacterium tuberculosis, including those that are resistant to the first-line drugs isoniazid and rifampicin. In vivo studies have also shown promising results, with N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide demonstrating efficacy in animal models of tuberculosis.

特性

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-12(15-9-14(18)5-7-19-8-6-14)13-16-10-3-1-2-4-11(10)20-13/h1-4,18H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCXGROHVUSCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。